molecular formula C14H18O4 B8507591 [3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid ethyl ester

[3-(2-Methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid ethyl ester

Cat. No. B8507591
M. Wt: 250.29 g/mol
InChI Key: VRDASNKEKHKNMR-UHFFFAOYSA-N
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Patent
US08674111B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of [3-(2-methyl-[1,3]dioxolan-2-yl)-phenyl]-acetic acid ethyl ester (3.27 g, 13.07 mmol) in THF (131 mL) was treated at rt with 1N NaOH (64 mL, 64.00 mmol) and the reaction mixture was stirred for 1 h overnight. The reaction mixture was carefully acidified to pH 5-6 with 1N HCl and extracted twice with EA (200 mL). The combined org. extracts were dried over MgSO4, filtered, and the solvent was removed under reduced pressure to give the title compound as a brown solid. LC-MS-conditions 02: tR=0.79 min.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
131 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N#N.C([O:5][C:6](=[O:20])[CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]2([CH3:19])[O:18][CH2:17][CH2:16][O:15]2)[CH:9]=1)C.[OH-].[Na+].Cl>C1COCC1>[CH3:19][C:14]1([C:10]2[CH:9]=[C:8]([CH2:7][C:6]([OH:20])=[O:5])[CH:13]=[CH:12][CH:11]=2)[O:18][CH2:17][CH2:16][O:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
3.27 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=CC=C1)C1(OCCO1)C)=O
Name
Quantity
64 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
131 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with EA (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OCCO1)C=1C=C(C=CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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